

kinetics and mechanism of chlorine atom reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chlorine

Cat. No.: B10779121

[Get Quote](#)

An In-depth Technical Guide to the Kinetics and Mechanism of **Chlorine** Atom Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

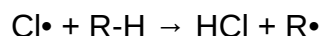
Atomic **chlorine** ($\text{Cl}\cdot$), a highly reactive radical species, plays a crucial role in various chemical transformations. In the atmosphere, it significantly influences the oxidative capacity of the troposphere, contributing to the degradation of volatile organic compounds (VOCs) and the formation of ozone and secondary organic aerosols.^{[1][2][3][4]} The reaction rate constants of **chlorine** atoms with VOCs are typically one to two orders of magnitude higher than those of the hydroxyl radical ($\cdot\text{OH}$), making them potent oxidants even at lower concentrations.^{[1][5]} This guide provides a comprehensive overview of the core principles governing the kinetics and mechanisms of **chlorine** atom reactions, details common experimental methodologies, and presents key kinetic data for a range of organic compounds.

Core Reaction Mechanisms

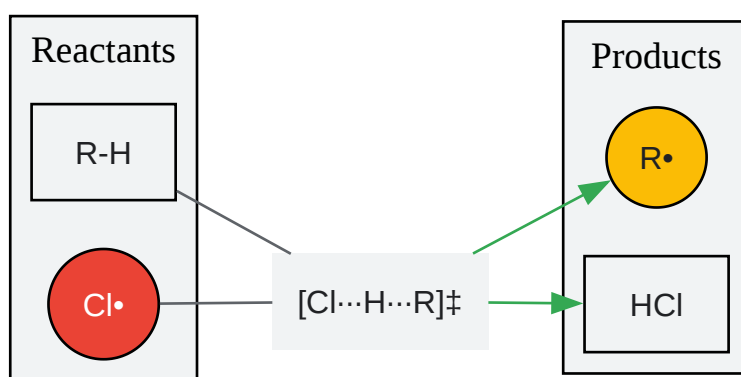
Chlorine atoms react with organic molecules primarily through two dominant pathways: hydrogen abstraction and electrophilic addition. The preferred mechanism is determined by the structure of the organic substrate.

Hydrogen Abstraction

In reactions with saturated hydrocarbons (alkanes) and other compounds containing C-H bonds, the primary mechanism is hydrogen abstraction. The **chlorine** atom removes a hydrogen atom to form hydrogen chloride (HCl) and an alkyl radical (R•).[1][6] This process is a key initiation step in free-radical halogenation.



The reactivity of C-H bonds towards abstraction by a **chlorine** atom follows the order: tertiary > secondary > primary. This selectivity is attributed to the lower bond dissociation energy of tertiary C-H bonds, leading to a more stable tertiary radical.[7]

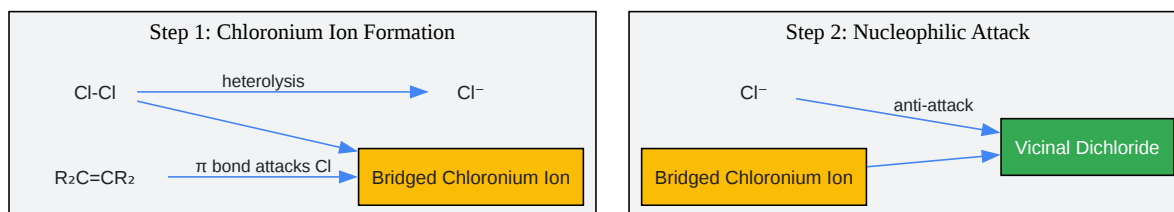


[Click to download full resolution via product page](#)

Caption: Hydrogen abstraction from an alkane by a **chlorine** atom.

Electrophilic Addition

For unsaturated compounds such as alkenes and alkynes, the dominant reaction pathway is the electrophilic addition of the **chlorine** atom to the electron-rich π -bond.[8][9] This reaction typically proceeds through a bridged, three-membered chloronium ion intermediate.[10][11] The subsequent attack by a nucleophile (such as a chloride ion or a solvent molecule) opens the ring, leading to the final addition product. This mechanism results in anti-addition, where the two added groups are on opposite faces of the original double bond.[10][11]



[Click to download full resolution via product page](#)

Caption: Electrophilic addition of **chlorine** to an alkene.

Experimental Protocols for Kinetic Studies

The rates of **chlorine** atom reactions are determined using a variety of experimental techniques that can be broadly classified as absolute or relative rate methods.

Absolute Rate Techniques

These methods directly measure the rate of reaction by monitoring the concentration of a reactant or product over time.

- **Flash Photolysis:** A high-intensity light pulse is used to generate a sudden concentration of **chlorine** atoms from a precursor molecule (e.g., Cl_2). The subsequent decay of the Cl atoms or the formation of products is monitored in real-time, often using spectroscopic techniques like resonance fluorescence.[12]
- **Discharge-Flow:** **Chlorine** atoms are generated in a microwave or radiofrequency discharge and introduced into a flow tube. The reactant is added downstream, and the concentrations of species are measured at different points along the tube, which correspond to different reaction times.[13]
- **Laser Flash Photolysis (LFP) with Molecular Beam Mass Spectrometry (MBMS):** This sophisticated technique combines LFP for radical generation with MBMS for sensitive, time-resolved detection of reactants, intermediates, and products, allowing for the quantification of primary product branching.[14]

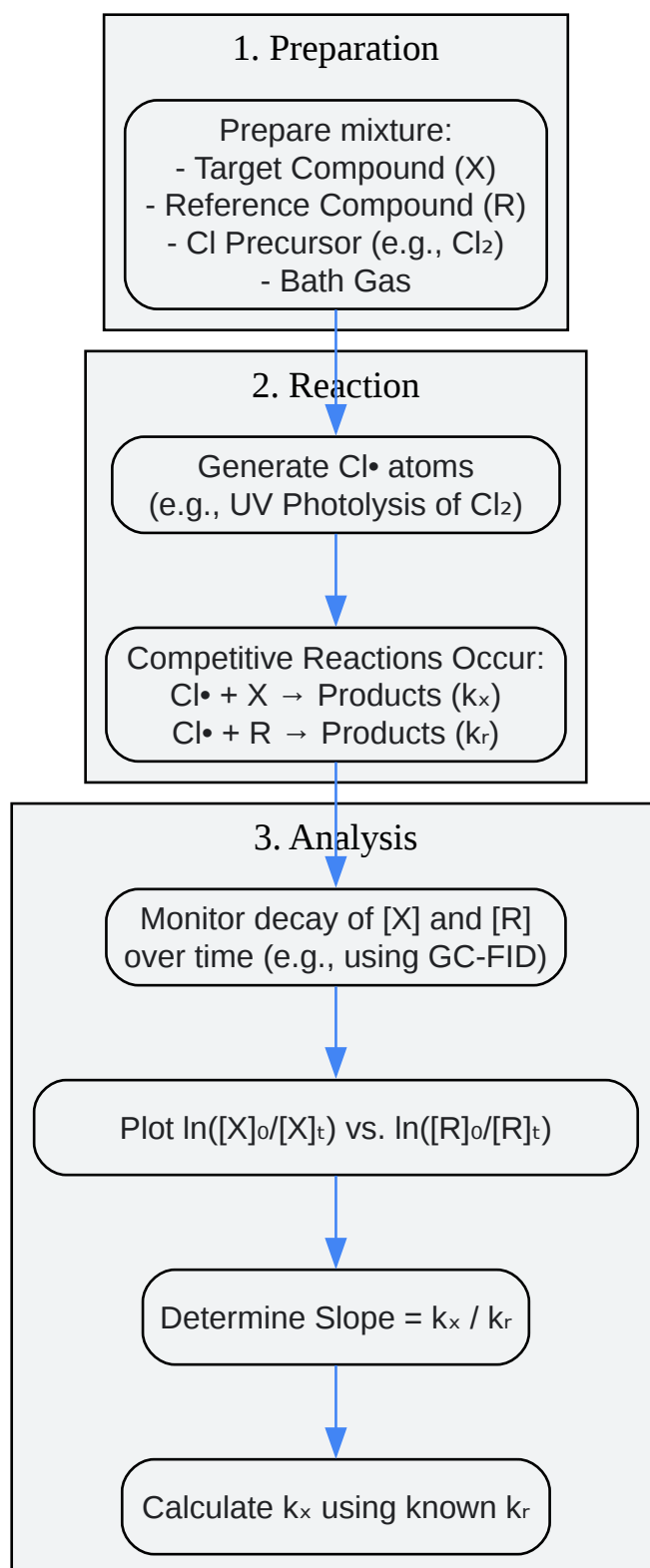
Relative Rate Technique

This is a widely used competitive method where the rate of reaction of a substance of interest is measured relative to that of a reference compound whose reaction rate constant with **chlorine** atoms is already well-known.^{[15][16]}

Detailed Methodology: Relative Rate Method

- **System Setup:** Experiments are typically conducted in a reaction chamber (e.g., a Teflon bag or glass vessel) at a controlled temperature and pressure.^[17]
- **Reactant Mixture Preparation:** A mixture containing the target organic compound, a reference organic compound, a **chlorine** atom precursor (commonly Cl₂ or N₂O₅/HCl), and a bath gas (like N₂ or synthetic air) is prepared.^[18]
- **Chlorine Atom Generation:** **Chlorine** atoms are generated in situ, most commonly via photolysis of molecular **chlorine** (Cl₂) using UV light.
 - $\text{Cl}_2 + h\nu \rightarrow 2\text{Cl}\cdot$
- **Competitive Reactions:** Once generated, the **chlorine** atoms react competitively with both the target compound (X) and the reference compound (R):
 - $\text{Cl}\cdot + \text{X} \rightarrow \text{Products}$ (Rate constant k_x)
 - $\text{Cl}\cdot + \text{R} \rightarrow \text{Products}$ (Rate constant k_r)
- **Concentration Monitoring:** The concentrations of the target and reference compounds are monitored over the course of the experiment. This is often done using Gas Chromatography with a Flame Ionization Detector (GC-FID) or Fourier Transform Infrared (FTIR) spectroscopy.^[19]
- **Data Analysis:** Assuming that the primary loss process for both organic compounds is their reaction with **chlorine** atoms, the following relationship holds:
 - $\ln([\text{X}]_0 / [\text{X}]_t) = (k_x / k_r) * \ln([\text{R}]_0 / [\text{R}]_t)$
 - Where []₀ and []_t are the concentrations at the beginning and at time t, respectively.

- Rate Constant Determination: A plot of $\ln([X]_0 / [X]_t)$ versus $\ln([R]_0 / [R]_t)$ yields a straight line passing through the origin. The slope of this line is the ratio of the rate constants (k_x / k_r). Knowing the value of the reference rate constant (k_r), the absolute rate constant for the target compound (k_x) can be calculated.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Relative Rate method.

Quantitative Kinetic Data

The following tables summarize experimentally determined rate constants for the gas-phase reactions of **chlorine** atoms with various classes of volatile organic compounds.

Table 1: Reaction Rate Constants at 298 K

Reactant Class	Compound	Rate Constant (k) (cm ³ molecule ⁻¹ s ⁻¹)	Reference(s)
Alkanes	Methane	1.0 x 10 ⁻¹³	[20]
	Ethane	5.7 x 10 ⁻¹¹	
	Propane	1.4 x 10 ⁻¹⁰	
	n-Heptane	3.97 x 10 ⁻¹⁰	
Alkenes	Propene	2.64 x 10 ⁻¹⁰	[18]
	1-Butene	3.38 x 10 ⁻¹⁰	
	Isobutene	3.40 x 10 ⁻¹⁰	
	Isoprene	5.5 x 10 ⁻¹⁰	
Aromatics	Toluene	5.6 x 10 ⁻¹¹	[19]
OVOCs	Methanol	5.4 x 10 ⁻¹¹	[21]
Acetone		2.1 x 10 ⁻¹²	
2-Methyl-3-buten-2-ol (MBO)	4.0 x 10 ⁻¹⁰ (approx.)	[19]	

Note: Rate constants can vary slightly between studies due to different experimental conditions and techniques.

Table 2: Arrhenius Parameters for Selected Reactions

The temperature dependence of a reaction rate constant is described by the Arrhenius equation: $k(T) = A \cdot \exp(-E_a / RT)$.

Reactant	Pre-exponential Factor (A) ($\text{cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$)	Activation Energy (Ea) (kJ/mol)	Temperature Range (K)	Reference(s)
CHF ₂ Br	$(4.23 \pm 0.13) \times 10^{-12}$	15.56 ± 1.58	295–368	[12]
Chloromethanes	Varies by compound	Varies by compound	200–3000	[23][24]

Note: Comprehensive Arrhenius data is often determined through theoretical calculations or experiments over a wide temperature range, and is not as commonly reported as single-temperature rate constants.[23][24]

Conclusion

The study of **chlorine** atom reactions is essential for understanding atmospheric chemistry, combustion processes, and synthetic organic chemistry.[25][26] **Chlorine** atoms react rapidly with a wide range of organic molecules through well-defined mechanisms, primarily hydrogen abstraction and electrophilic addition.[1][8] The kinetics of these reactions are quantified using robust experimental techniques such as the relative rate method and various absolute rate methods.[13][15] The data presented in this guide highlights the high reactivity of **chlorine** atoms and provides a foundational resource for researchers in fields impacted by **chlorine**-initiated chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Role of atomic chlorine in atmospheric volatile organic compound oxidation and secondary organic aerosol formation: a review - Environmental Science: Atmospheres (RSC Publishing)

DOI:10.1039/D5EA00101C [pubs.rsc.org]

- 2. Role of atomic chlorine in atmospheric volatile organic compound oxidation and secondary organic aerosol formation: a review - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 3. connectsci.au [connectsci.au]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Chlorine Reaction with Saturated Hydrocarbons [coohom.com]
- 7. Relative reactions rates of chlorine atoms with primary, secondary and tertiary hydrogen atoms in hydrocarbons - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. How do alkenes react with chlorine? | Filo [askfilo.com]
- 9. Alkene Reactivity [www2.chemistry.msu.edu]
- 10. orgosolver.com [orgosolver.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Measuring rate constants and product branching for reactions relevant to combustion and atmospheric chemistry [dspace.mit.edu]
- 15. mdpi.com [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Atmospheric chemistry of (E)-1,2-difluoroethene: kinetics and mechanisms of the reactions with Cl atoms, OH radicals and O₃ - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. ams.confex.com [ams.confex.com]
- 19. ovid.com [ovid.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. acp.copernicus.org [acp.copernicus.org]
- 22. Rate constants of chlorine atom reactions with organic molecules in aqueous solutions, an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Theoretical study of the kinetics of chlorine atom abstraction from chloromethanes by atomic chlorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Theoretical study of the kinetics of chlorine atom abstraction from chloromethanes by atomic chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. The chemistry of chlorine in combustion systems and the gas-phase formation of chlorinated and oxygenated pollutants [dspace.mit.edu]
- To cite this document: BenchChem. [kinetics and mechanism of chlorine atom reactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10779121#kinetics-and-mechanism-of-chlorine-atom-reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com